molecular formula C11H18ClNO2Si B14321164 1-Chloro-1,1-diethoxy-N-(4-methylphenyl)silanamine CAS No. 110063-92-8

1-Chloro-1,1-diethoxy-N-(4-methylphenyl)silanamine

Cat. No.: B14321164
CAS No.: 110063-92-8
M. Wt: 259.80 g/mol
InChI Key: ZHABNLVUAFCDRR-UHFFFAOYSA-N
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Description

1-Chloro-1,1-diethoxy-N-(4-methylphenyl)silanamine is an organosilicon compound with the molecular formula C11H18ClNO2Si This compound is characterized by the presence of a silicon atom bonded to a chlorine atom, two ethoxy groups, and an N-(4-methylphenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1,1-diethoxy-N-(4-methylphenyl)silanamine typically involves the reaction of 1-chloro-1,1-diethoxysilane with 4-methylphenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1,1-diethoxy-N-(4-methylphenyl)silanamine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, to form different derivatives.

    Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water or aqueous acids to form silanols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents, such as ethanol or methanol, at elevated temperatures.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ethoxy groups.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Various substituted silanamines.

    Hydrolysis: Silanols and ethanol.

    Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

1-Chloro-1,1-diethoxy-N-(4-methylphenyl)silanamine has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in modifying biological molecules for research purposes.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1,1-diethoxy-N-(4-methylphenyl)silanamine involves its interaction with various molecular targets. The silicon atom can form stable bonds with other atoms, allowing the compound to act as a cross-linking agent in polymers. Additionally, the presence of the N-(4-methylphenyl) group can influence the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1,1-dimethoxy-N-(4-methylphenyl)silanamine
  • 1-Chloro-1,1-diethoxy-N-(4-ethylphenyl)silanamine
  • 1-Chloro-1,1-diethoxy-N-(4-methoxyphenyl)silanamine

Uniqueness

1-Chloro-1,1-diethoxy-N-(4-methylphenyl)silanamine is unique due to the specific combination of its substituents, which confer distinct chemical properties. The presence of the ethoxy groups enhances its solubility in organic solvents, while the N-(4-methylphenyl) group provides steric hindrance, affecting its reactivity compared to similar compounds.

Properties

CAS No.

110063-92-8

Molecular Formula

C11H18ClNO2Si

Molecular Weight

259.80 g/mol

IUPAC Name

N-[chloro(diethoxy)silyl]-4-methylaniline

InChI

InChI=1S/C11H18ClNO2Si/c1-4-14-16(12,15-5-2)13-11-8-6-10(3)7-9-11/h6-9,13H,4-5H2,1-3H3

InChI Key

ZHABNLVUAFCDRR-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](NC1=CC=C(C=C1)C)(OCC)Cl

Origin of Product

United States

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